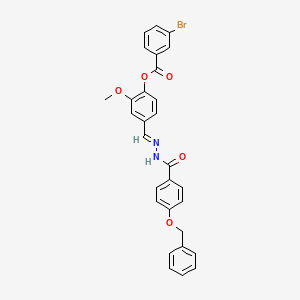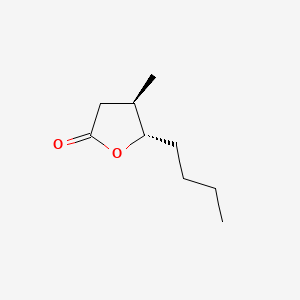
5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)-: is an organic compound belonging to the furanone family. It is characterized by a furan ring with butyl and methyl substituents. This compound is known for its unique aroma and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of butyl and methyl-substituted precursors with a furanone-forming reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form dihydrofuran derivatives.
Substitution: It can participate in substitution reactions where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce saturated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may exhibit antimicrobial or antioxidant activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may be investigated for its role in drug development.
Industry: In the flavor and fragrance industry, 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is valued for its unique aroma. It is used in the formulation of various perfumes and flavoring agents.
Mecanismo De Acción
The mechanism of action of 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
5-Butyl-4-methyl-3H-furan-2-one: This compound is structurally similar but lacks the dihydro component.
5-Butyl-4-methyl-2(3H)-furanone: Another similar compound with slight structural variations.
Uniqueness: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is unique due to its specific dihydro structure, which imparts distinct chemical and physical properties. Its unique aroma and potential bioactive properties set it apart from other similar compounds.
Propiedades
Número CAS |
105119-22-0 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(4R,5S)-5-butyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clave InChI |
WNVCMFHPRIBNCW-SFYZADRCSA-N |
SMILES isomérico |
CCCC[C@H]1[C@@H](CC(=O)O1)C |
SMILES canónico |
CCCCC1C(CC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


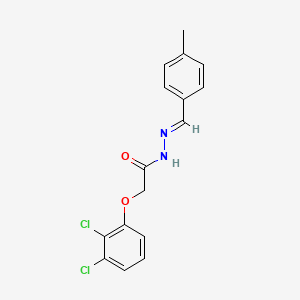
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)
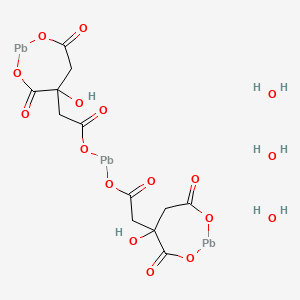
(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)
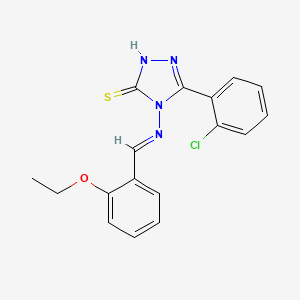
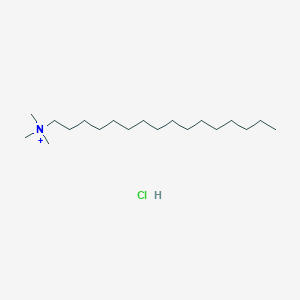
![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)


